molecular formula C2H5ClHg B110762 Ethylmercury chloride CAS No. 107-27-7

Ethylmercury chloride

Cat. No. B110762
CAS RN: 107-27-7
M. Wt: 265.1 g/mol
InChI Key: QWUGXIXRFGEYBD-UHFFFAOYSA-M
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Description

Ethylmercury chloride is a compound of mercury where the mercury atom is bonded to an ethyl group and a chlorine atom. It is a type of organomercury compound that has been used in various applications, including as a preservative in some vaccines in the form of thimerosal. This compound is known for its potential neurotoxic and renotoxic effects, which have been studied in various animal models to understand its toxicity profile and its impact on biological systems .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of this compound, they do discuss the synthesis of related chromium complexes and their use in polymerization reactions . The synthesis of this compound in an industrial or laboratory setting would typically involve the reaction of ethyl groups with mercuric chloride or through the ethylation of mercury using ethylating agents.

Molecular Structure Analysis

The molecular structure of this compound consists of a mercury atom bonded to an ethyl group (-CH2CH3) and a chlorine atom. The bond between mercury and chlorine is ionic, while the bond between mercury and the ethyl group is covalent. The structure of this compound can be analyzed using various spectroscopic methods, as indicated by the identification of ethylmercury bound to hemoglobin in the blood of rats treated with the compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including its interaction with thiol-containing compounds such as cysteine and glutathione. These interactions can lead to the formation of complexes that can influence the toxicity and distribution of ethylmercury in biological systems . Additionally, this compound can be metabolized to inorganic mercury and other mercury species, as observed in studies with aquatic organisms .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its solubility, distribution, and affinity for biological molecules. It has been shown to have a high affinity for the inside of erythrocyte membranes and can bind to hemoglobin in the blood . The compound's distribution in the body varies between species, with a tendency to accumulate in the liver and kidneys . This compound's toxicity is also influenced by its physical and chemical properties, as it can cause damage to renal and neural tissues .

Relevant Case Studies

Several case studies have been conducted to understand the toxicological effects of this compound. For instance, its neurotoxicity and renotoxicity were compared in rats, revealing that ethylmercury-treated rats had higher concentrations of mercury in the blood and lower concentrations in the kidneys and brain compared to methylmercury-treated rats . Another study showed that this compound could induce histological changes in fish, such as necrosis and telangiectasis in gill tissues and vacuoles in hepatocytes . Additionally, the treatment of this compound by photocatalysis with TiO2 has been explored as a method for degradation, indicating that the compound can be removed through both oxidative and reductive pathways .

Scientific Research Applications

Blood-Brain Barrier Interaction

Research has shown that ethylmercury chloride compounds can cross the blood-brain barrier. This has been demonstrated through various studies, including cellular, animal, and clinical research. Ethylmercury-containing compounds are actively transported across membranes by the L-amino acid transport system, similar to methylmercury-containing compounds. Studies indicate significant binding of these compounds to brain tissues, even when blood mercury levels are not detectable (Kern, Geier, Homme, & Geier, 2019).

Environmental Impact on Aquatic Life

This compound has been observed to have acute and sublethal effects on aquatic life, such as Chinese rare minnows. Exposure results in significant accumulation in fish, metabolizing to inorganic mercury and causing histological changes in organs like gills and liver (Cao, He, & Yin, 2018).

Photocatalytic Degradation

This compound has been treated through UV/TiO2 photocatalysis, a process not previously reported for C2H5Hg+ degradation. This research provides insight into the oxidative and reductive pathways involved in removing this compound from the environment (de la Fournière et al., 2021).

Comparison with Other Mercury Forms

Studies comparing ethylmercury with other mercury forms, like inorganic mercury, provide insights into their distinct distribution and kinetics in living organisms. For example, research has shown different levels of mercury in various organs when comparing organic and inorganic mercury forms in animals (Orct et al., 2006).

Mercury Speciation in Biological Samples

Methods for the speciation of ethylmercury in biological samples have been developed, such as the use of solid-phase microextraction coupled to liquid chromatography-inductively coupled plasma-mass spectrometry. This method is crucial for clinical testing and understanding mercury poisoning (Tsoi, Tam, & Leung, 2010).

Comparing Toxicity with Methylmercury

Research comparing the toxicity of ethylmercury with methylmercury is significant for assessing exposure risks. Studies have indicated that while they share similarities in in vitro effects, their in vivo toxicokinetic profiles and toxicity risks are distinct (Dórea, Farina, & Rocha, 2013).

Brain Barrier Transport Mechanisms

Comparisons of mercury species like ethylmercury and their effects on the blood-brain barrier have been studied, revealing insights into how these compounds enter and potentially exit the brain (Lohren et al., 2016).

Mechanism of Action

Target of Action

Ethylmercury chloride, also known as thimerosal, primarily targets sulfhydryl-containing active sites of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins . These targets play crucial roles in maintaining cellular function and integrity.

Mode of Action

It is known to inhibit the activity of enzymes containing sulfhydryl groups by binding to them . This interaction can lead to changes in cellular processes that these enzymes are involved in, potentially disrupting normal cell function.

Biochemical Pathways

This compound can affect several biochemical pathways. It has been suggested that it can impair calcium homeostasis, induce oxidative stress, and alter glutamate homeostasis . These disruptions can lead to a variety of downstream effects, including neurotoxicity .

Result of Action

The effects of this compound action at the molecular and cellular level can be quite severe. It can cause necrosis, telangiectasis, and exfoliation of epithelial cells in the gill, as well as edema, vacuoles, and pyknotic nuclei in hepatocytes . In humans, exposure to this compound can lead to deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It has been identified in soils and sediments from a variety of sites, with a similar concentration to methylmercury in some cases . More importantly, ethylmercury in the environment is derived not only from anthropogenic input (as bactericide, etc.), but also possibly from unknown natural formation pathways . Global warming and trophic shift may offset the efforts to reduce mercury emissions and even increase the mercury burden in the biota .

Safety and Hazards

Ethylmercury chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity for dusts and mists, acute inhalation toxicity for vapors, and specific target organ toxicity for repeated exposure .

properties

IUPAC Name

chloro(ethyl)mercury
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InChI

InChI=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1
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InChI Key

QWUGXIXRFGEYBD-UHFFFAOYSA-M
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Canonical SMILES

CC[Hg]Cl
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Molecular Formula

C2H5ClHg
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DSSTOX Substance ID

DTXSID9042128
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Molecular Weight

265.10 g/mol
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Physical Description

Ethyl mercury chloride appears as silver iridescent crystals or white fluffy solid. Sublimes easily. Sensitive to light. Highly toxic. Causes skin burns and is absorbed through the skin., White silvery solid; Insoluble in water; [Merck Index] Silver crystalline solid; Insoluble in water; [Alfa Aesar MSDS]
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

3.482 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

6.44 [mmHg]
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CAS RN

107-27-7
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Melting Point

378 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ethylmercury chloride?

A1: this compound has the molecular formula C2H5HgCl and a molecular weight of 265.11 g/mol.

Q2: How does this compound interact with biological systems?

A2: this compound primarily interacts with sulfhydryl groups (-SH) present in proteins and enzymes. This interaction can disrupt crucial cellular processes. [, , ] One study showed that this compound inhibits potassium-stimulated calcium uptake in rat brain synaptosomes, likely due to its interaction with sulfhydryl groups essential for this process. [] Another study highlighted the role of sulfhydryl groups and zinc ions in the skin's reaction to this compound, suggesting a mechanism similar to its toxicity in biological systems. []

Q3: What is known about the metabolism of this compound?

A3: Research suggests that this compound is metabolized in rats, leading to the formation of ethylene and inorganic mercury. Ethylene is exhaled, while inorganic mercury accumulates in the kidneys and is excreted in urine. [] Another study suggests the potential for a mercury-free metabolite, accounting for approximately 12% of the administered dose found in the urine. []

Q4: What analytical methods are used to detect and quantify this compound?

A4: Several techniques are employed for the detection and quantification of this compound. These include:

  • Gas Chromatography coupled with Atomic Absorption Spectrometry (GC-AAS): This method offers high sensitivity and selectivity for determining trace amounts of this compound in air and other matrices. [, , ]
  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique provides accurate identification and quantification of this compound in environmental water samples. []
  • High-Performance Liquid Chromatography coupled with Atomic Fluorescence Spectrometry (HPLC-AFS): This method enables speciation analysis, differentiating this compound from other mercury species in various matrices. [, ]

Q5: Can you elaborate on the use of a UV/TiO2 photocatalysis reaction device (UV/TiO2 PCRD) in mercury analysis?

A5: A UV/TiO2 PCRD serves as an alternative to traditional KBH4/NaOH-HCl systems for online vapor generation of mercury species. This method, coupled with AFS or HPLC-AFS, allows for direct detection and speciation analysis of mercury species, including this compound, with high sensitivity. []

Q6: What are the toxicological effects of this compound exposure?

A6: this compound is a known toxicant that can induce severe neurological damage. Studies in rats highlight its effects on the central nervous system, particularly in specific brain regions. [, ] Exposure can lead to a range of symptoms, including impaired motor function, tremors, and convulsions. [, ] Research also suggests potential sex-related differences in the toxic manifestations of this compound poisoning. []

Q7: What is the environmental impact of this compound?

A7: this compound poses a significant environmental risk due to its persistence and bioaccumulation potential. [, ] Its presence in water sources raises concerns about contamination of aquatic ecosystems and potential adverse effects on aquatic organisms. []

Q8: Are there any strategies for mitigating the environmental impact of this compound?

A8: Research explores heterogeneous photocatalysis with TiO2 as a potential method for treating this compound contamination. [] This approach aims to degrade the compound into less harmful substances, reducing its environmental impact. Further research is crucial for developing effective remediation strategies.

Q9: Is there research on the impact of this compound on specific organs?

A9: Studies have investigated the effects of this compound on various organs:

  • Brain: Research shows this compound's detrimental effects on the brain, particularly in regions like the cerebellum. [, , ]
  • Liver and Kidneys: Studies have examined the accumulation and retention of mercury in the liver and kidneys of chicks following this compound exposure. []
  • Heart: Research suggests potential biochemical changes in the myocardium (heart muscle) due to chronic exposure to this compound. []

Q10: Are there any known instances of this compound resistance?

A10: Research on the common smut fungus indicates potential for resistance development to this compound, highlighting the importance of understanding resistance mechanisms to ensure effective control measures. []

Q11: Are there alternatives to using this compound?

A12: Research highlights alternative fungicides, such as thiram and captan, for seed treatment in agriculture. [] These alternatives potentially offer similar efficacy with a reduced environmental footprint compared to this compound.

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